molecular formula C21H24N2O3S2 B2511773 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 863512-13-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2511773
CAS No.: 863512-13-4
M. Wt: 416.55
InChI Key: LCDCAPUWFAFTLE-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Mode of Action

The interaction of our compound with its targets likely involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions influence the compound’s biological effects . By binding to specific sites on proteins or enzymes, it can modulate their activity, leading to downstream changes in cellular processes.

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, we can speculate based on its structural features. Thiazoles often participate in redox reactions, enzyme inhibition, and signal transduction pathways. For instance, they may interfere with metabolic pathways, cell signaling, or DNA replication

Action Environment

Environmental factors significantly impact drug efficacy and stability. Factors like pH, temperature, and light exposure affect its chemical stability. Additionally, interactions with other drugs or food components can alter its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: Used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(2-(2-(4-hydroxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCAPUWFAFTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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